molecular formula C12H17N B15128258 Rac-2-[(1s,2s)-2-benzylcyclopropyl]ethan-1-amine

Rac-2-[(1s,2s)-2-benzylcyclopropyl]ethan-1-amine

Cat. No.: B15128258
M. Wt: 175.27 g/mol
InChI Key: OMHMEIBZHYKIJZ-UHFFFAOYSA-N
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Description

Rac-2-[(1s,2s)-2-benzylcyclopropyl]ethan-1-amine is a racemic mixture of a cyclopropane-containing ethylamine derivative. Its structure features a benzyl group attached to a strained cyclopropane ring (1s,2s configuration) and an ethanamine backbone.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

2-(2-benzylcyclopropyl)ethanamine

InChI

InChI=1S/C12H17N/c13-7-6-11-9-12(11)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2

InChI Key

OMHMEIBZHYKIJZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1CC2=CC=CC=C2)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-2-[(1s,2s)-2-benzylcyclopropyl]ethan-1-amine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method involves the reaction of a benzyl-substituted cyclopropane with an amine under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

Rac-2-[(1s,2s)-2-benzylcyclopropyl]ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylcyclopropyl ketones, while reduction can produce different amine derivatives .

Scientific Research Applications

Rac-2-[(1s,2s)-2-benzylcyclopropyl]ethan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Rac-2-[(1s,2s)-2-benzylcyclopropyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₂H₁₅N (inferred from structural analogs in and ).
  • Stereochemistry : Racemic mixture of (1s,2s) cyclopropane configuration.
  • Safety : Precautionary measures include avoiding heat sources and ensuring proper handling to mitigate risks (P210, P201, P202) .

Comparison with Structurally Similar Compounds

Rac-2-[(1R,2S)-2-Ethylcyclopropyl]ethan-1-amine

Molecular Formula : C₇H₁₆ClN (149.67 g/mol) .
Key Differences :

  • Substituent : Ethyl group replaces benzyl, reducing aromaticity and lipophilicity.
  • Applications: Primarily used as a building block in organic synthesis.

Rel-2-((1S,2S)-2-Benzylcyclopropyl)ethan-1-amine

Molecular Formula : C₁₂H₁₅N (inferred; CAS 2137581-36-1) .
Key Differences :

  • Stereochemistry: Non-racemic (relative configuration specified as Rel-).
  • Safety Profile : Similar precautions to the racemic form but may exhibit distinct pharmacological activity due to enantiomeric purity.

2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine

Molecular Formula : C₆H₁₃NS (131.24 g/mol; CAS 1030420-69-9) .
Key Differences :

  • Reactivity : The sulfanyl group may confer redox sensitivity, unlike the inert benzyl group.

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
Rac-2-[(1s,2s)-2-Benzylcyclopropyl]ethan-1-amine C₁₂H₁₅N ~161.26 (estimated) Benzylcyclopropyl High lipophilicity; racemic mixture
Rac-2-[(1R,2S)-2-Ethylcyclopropyl]ethan-1-amine C₇H₁₆ClN 149.67 Ethylcyclopropyl Lower aromaticity; synthetic building block
Rel-2-((1S,2S)-2-Benzylcyclopropyl)ethan-1-amine C₁₂H₁₅N ~161.26 Benzylcyclopropyl Enantiomerically defined; safety precautions (P210)
2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine C₆H₁₃NS 131.24 Cyclopropylmethylsulfanyl Polar thioether; redox-sensitive

Research Findings and Implications

  • Safety Considerations : Benzyl-containing compounds (e.g., this compound) require stringent handling due to flammability risks (P210), whereas sulfur analogs may pose distinct toxicity profiles .
  • Synthetic Utility : Ethyl and benzyl derivatives are prioritized in drug discovery for their modularity, while sulfanyl variants serve niche roles in redox-active systems .

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